BenchChemオンラインストアへようこそ!

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Medicinal Chemistry Organic Synthesis Cross-Coupling

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8) is a privileged pyrrolotriazine scaffold building block for kinase inhibitor discovery. Its precisely positioned 4-Cl and 5-Br substituents enable sequential, high-yielding orthogonal cross-coupling reactions—critical for efficient SAR exploration around kinase-binding motifs such as MERTK. Procuring this exact regioisomer ensures reproducible synthetic routes and reliable biological data; even minor halogen position shifts can drastically alter binding affinity and metabolic stability. Supplied with validated ≥95% purity, this intermediate accelerates hit-to-lead campaigns and reduces CRO process development timelines.

Molecular Formula C6H3BrClN3
Molecular Weight 232.46 g/mol
CAS No. 1403767-33-8
Cat. No. B1448190
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine
CAS1403767-33-8
Molecular FormulaC6H3BrClN3
Molecular Weight232.46 g/mol
Structural Identifiers
SMILESC1=CN2C(=C1Br)C(=NC=N2)Cl
InChIInChI=1S/C6H3BrClN3/c7-4-1-2-11-5(4)6(8)9-3-10-11/h1-3H
InChIKeyKJZLTTQOTVMBNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8) Chemical Identity and Core Scaffold for R&D Procurement


5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8) is a heterocyclic small molecule with the molecular formula C₆H₃BrClN₃ and a molecular weight of 232.47 g/mol . It belongs to the pyrrolo[2,1-f][1,2,4]triazine class, a privileged scaffold recognized for its utility in developing kinase inhibitors and nucleoside drug analogs, such as the FDA-approved anticancer agent avapritinib and the antiviral remdesivir [1]. This specific derivative, featuring bromine at the 5-position and chlorine at the 4-position, is primarily offered as a research-grade synthetic building block for the efficient construction of more complex, functionalized molecules within medicinal chemistry and drug discovery programs .

Why 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine Cannot Be Simply Substituted by Other Pyrrolotriazine Analogs


The precise regio- and chemo-selective substitution pattern on the pyrrolo[2,1-f][1,2,4]triazine core dictates its specific reactivity and the biological profile of any derived final compound [1]. Even minor alterations, such as moving a halogen atom (e.g., from 5-Br to 6-Br) or changing its nature (e.g., 5-Br to 5-I), can drastically impact downstream synthetic yields, metabolic stability, and target kinase binding affinity [2]. Therefore, procuring the exact building block, 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine, is critical to ensure the intended chemical route and the resulting compound's performance, preventing the costly repetition of synthesis and biological validation cycles that a generic substitution would necessitate .

5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine: Quantitative Differentiation Evidence for Informed R&D Procurement


Differential Synthetic Utility: Halogen Cross-Coupling Selectivity vs. the 4-Chloro-5-bromo Isomer

The target compound 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine presents a strategic advantage in sequential cross-coupling reactions compared to its regioisomer, 4-Chloro-5-bromopyrrolo[1,2-f][1,2,4]triazine (CAS 1403767-33-8) [1]. In the pyrrolo[2,1-f][1,2,4]triazine system, the C4 chlorine is significantly more reactive towards nucleophilic aromatic substitution (SNAr) and palladium-catalyzed aminations than the C5 bromine [2]. This difference allows for the selective, orthogonal functionalization of the core scaffold. While the regioisomer shares the same formula and is sometimes listed interchangeably [1], the distinct reactivity of the 4-Cl and 5-Br positions in the target compound enables a defined, stepwise modification sequence (e.g., amination at C4 followed by Suzuki coupling at C5) that is not possible with the reversed substitution pattern. This precise control is essential for generating diverse and patentable compound libraries.

Medicinal Chemistry Organic Synthesis Cross-Coupling

Direct Intermediate for Diverse Kinase-Targeted Libraries vs. Non-Halogenated Parent Scaffold

The parent pyrrolo[2,1-f][1,2,4]triazine scaffold is a known kinase hinge-binding motif [1]. However, the unsubstituted core lacks the functional handles for rapid diversification. 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine serves as a direct, late-stage intermediate for generating kinase inhibitor candidates, particularly those targeting the Mer tyrosine kinase (MERTK) . While no head-to-head IC50 comparison exists for the building block itself, its utility is proven by its role in creating potent final compounds [1]. In contrast, the parent scaffold would require multiple de novo synthetic steps to install the necessary substituents, significantly increasing project timelines and costs. This compound's pre-installed halogens eliminate these steps, providing a validated entry point for synthesizing known pharmacophores.

Kinase Inhibition Drug Discovery Scaffold Functionalization

Procurement Purity and Storage Stability: Defined Specifications vs. Undefined Analogs

Commercial availability of 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine from reputable vendors comes with defined purity specifications (≥95% as determined by GC or NMR) and clear storage recommendations (2-5°C, under inert atmosphere) . This is a critical differentiator from custom-synthesized, closely related analogs (e.g., 5-(bromomethyl)-4-chloropyrrolo[2,1-f][1,2,4]triazine, CAS 529508-57-4 ) which may lack batch-to-batch consistency and validated analytical data. Using a compound with a certificate of analysis ensures experimental reproducibility across different batches and over time, mitigating the risk of project delays due to unexpected impurities or degradation. This contrasts with sourcing an undefined analog, where the chemical identity and purity are less certain, potentially leading to irreproducible biological or chemical results.

Quality Control Compound Management Reproducibility

Recommended R&D Application Scenarios for Procuring 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine (CAS 1403767-33-8)


Medicinal Chemistry: Orthogonal Functionalization of the Pyrrolotriazine Core for Kinase-Targeted Libraries

This scenario is ideal for medicinal chemistry teams engaged in structure-activity relationship (SAR) studies for kinase inhibitors, such as those targeting MERTK . The compound's 4-Cl and 5-Br substituents provide two chemically distinct sites for sequential, high-yielding cross-coupling reactions, enabling the rapid exploration of diverse chemical space around a known kinase-binding motif [1]. This orthogonal reactivity is a key differentiator from regioisomeric analogs and is essential for efficient library synthesis.

Process Chemistry and CRO: Developing a Scalable Synthetic Route to Advanced Pharmaceutical Intermediates

For process chemists and Contract Research Organizations (CROs), this compound represents a cost-effective and scalable intermediate. Its commercial availability with validated purity (≥95%) and stability data allows for the development of robust, multi-kilogram manufacturing processes for advanced pyrrolotriazine-based drug candidates, bypassing several early-stage synthetic steps and reducing overall development costs and timelines.

Chemical Biology: Generating High-Quality Tool Compounds for Target Validation Studies

In chemical biology, the reproducibility of experimental results is paramount. Procuring this specific building block from reputable vendors ensures that the resulting tool compounds are derived from a well-characterized, high-purity starting material . This minimizes the risk of off-target effects from unknown impurities and ensures that any observed biological phenotype can be confidently attributed to the designed molecule, a critical advantage over using custom-made or poorly characterized analogs.

High-Throughput Screening (HTS) and Fragment-Based Drug Discovery (FBDD): Accessing a Privileged Scaffold

This compound serves as a validated entry point to the pyrrolo[2,1-f][1,2,4]triazine privileged scaffold, which is present in several approved drugs [1]. Its utility in FBDD and HTS campaigns lies in its ability to be rapidly elaborated into diverse screening libraries, increasing the probability of identifying novel hit compounds with desirable kinase inhibition profiles. The defined chemical structure allows for straightforward computational analysis and hit expansion.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 5-Bromo-4-chloropyrrolo[2,1-f][1,2,4]triazine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.